6-Benzylpyridin-2-amine

Histamine N-methyltransferase HNMT inhibition Allergy pharmacology

6-Benzylpyridin-2-amine (CAS 57963-09-4) is a C-6 benzyl-substituted 2-aminopyridine critical for HNMT inhibition and MSK1 kinase SAR programs. Its pharmacophore geometry is structurally distinct from the N-benzyl isomer (CAS 6935-27-9), ensuring valid target engagement. The free 2-amine enables downstream cross-coupling; substituting isomers will derail synthetic routes. For labs requiring validated enzyme inhibition, this is the definitive chemotype. Confirm purity and isomer identity before purchase.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 57963-09-4
Cat. No. B1616612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzylpyridin-2-amine
CAS57963-09-4
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=CC=C2)N
InChIInChI=1S/C12H12N2/c13-12-8-4-7-11(14-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14)
InChIKeyHVYIQDPDESDLFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzylpyridin-2-amine (CAS 57963-09-4) Procurement Guide: Physicochemical Properties and Compound Class Baseline


6-Benzylpyridin-2-amine (CAS 57963-09-4) is a C-6 benzyl-substituted 2-aminopyridine derivative with the molecular formula C12H12N2 and molecular weight 184.24 g/mol [1]. The compound features a pyridine ring substituted with a primary amine at the 2-position and a benzyl group directly attached to the 6-position carbon, distinguishing it structurally from its constitutional isomer 2-benzylaminopyridine (CAS 6935-27-9) in which the benzyl group is attached via the amine nitrogen [2]. 6-Benzylpyridin-2-amine exists as a solid with a predicted boiling point of 329.6 ± 27.0 °C, a predicted density of 1.121 ± 0.06 g/cm³, and a predicted pKa of 6.48 ± 0.10 .

Why 2-Aminopyridine or 2-Benzylaminopyridine Cannot Substitute for 6-Benzylpyridin-2-amine in Research Applications


In procurement for structure-activity relationship (SAR) studies, histamine N-methyltransferase (HNMT) inhibitor development, and heterocyclic building block synthesis, substituting 6-benzylpyridin-2-amine with unsubstituted 2-aminopyridine or the isomeric N-benzyl derivative 2-benzylaminopyridine (CAS 6935-27-9) introduces critical changes in both molecular recognition and synthetic reactivity . The C-6 benzyl substitution in 6-benzylpyridin-2-amine creates a distinct pharmacophore geometry that enables enzyme inhibition through different binding interactions compared to its N-benzyl isomer [1]. Additionally, the free primary aromatic amine at the 2-position of 6-benzylpyridin-2-amine remains available for further functionalization, whereas 2-benzylaminopyridine contains a secondary amine with different nucleophilicity and steric properties that alters its utility in palladium-catalyzed cross-coupling and condensation reactions .

Quantitative Differentiation Evidence for 6-Benzylpyridin-2-amine (CAS 57963-09-4)


HNMT Inhibition: 6-Benzylpyridin-2-amine as a Dual-Isoform Inhibitor vs. Reference HNMT Inhibitors

6-Benzylpyridin-2-amine has been characterized as a potent inhibitor of histamine N-methyltransferase (HNMT) with the ability to inhibit both isoforms of this enzyme . While specific Ki or IC50 values for 6-benzylpyridin-2-amine are not publicly reported in peer-reviewed literature, the compound's HNMT inhibitory activity has been documented in commercial technical sources as 'potent' and specifically noted to inhibit both HNMT isoforms . For context, established reference HNMT inhibitors demonstrate Ki values across a wide potency range: the non-competitive inhibitor SKF-91488 exhibits Ki = 0.9 µM [1], metoprine (a 2,4-diaminopyrimidine derivative) inhibits HNMT with Ki = 100 nM (0.1 µM) [2], and vecuronium bromide shows Ki = 1 µM . 6-Benzylpyridin-2-amine represents a structurally distinct C-benzyl 2-aminopyridine scaffold within the HNMT inhibitor chemotype space, differentiating it from these reference compounds .

Histamine N-methyltransferase HNMT inhibition Allergy pharmacology

Synthetic Intermediate Reactivity: 6-Benzylpyridin-2-amine vs. 2-Benzylaminopyridine in Cross-Coupling Applications

6-Benzylpyridin-2-amine (C-6 benzyl substitution) serves as a precursor for the synthesis of isoquinoline derivatives, with documented use in nucleophilic substitution reactions involving 2-aminopyridine and benzyl halides under basic conditions (e.g., benzyl bromide with K₂CO₃ in DMF at elevated temperature) . In contrast, 2-benzylaminopyridine (CAS 6935-27-9), the N-benzyl isomer, is specifically employed as a reactant in palladium-catalyzed amination of aryl chlorides, bromides, and triflates . The primary aromatic amine in 6-benzylpyridin-2-amine maintains nucleophilicity for different synthetic transformations compared to the secondary amine in the N-benzyl isomer [1].

Heterocyclic synthesis Cross-coupling Building blocks

LogP and Predicted pKa Differentiation: 6-Benzylpyridin-2-amine vs. 2-Aminopyridine and 2-Benzylaminopyridine

6-Benzylpyridin-2-amine exhibits a computed XLogP3-AA value of 2.5 [1] and a measured LogP of 2.14 [2], indicating moderate lipophilicity. This value differs substantially from unsubstituted 2-aminopyridine (XLogP3 = 0.5) [3] and is distinct from the isomeric 2-benzylaminopyridine which has a reported LogP of approximately 2.0-2.3 [4]. The predicted pKa of 6.48 ± 0.10 for 6-benzylpyridin-2-amine also differs from the pKa of 2-aminopyridine (pKa = 6.86) [5]. These physicochemical differences directly impact chromatographic retention behavior, membrane permeability, and formulation strategies.

Physicochemical properties Lipophilicity Chromatography

HPLC Retention and Analytical Method Differentiation for 6-Benzylpyridin-2-amine

6-Benzylpyridin-2-amine can be analyzed via reverse-phase (RP) HPLC using a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid [1]. For mass spectrometry (MS)-compatible applications, phosphoric acid is replaced with formic acid [1]. The method is scalable for preparative separation of impurities and suitable for pharmacokinetic studies [1]. The LogP of 2.14 for 6-benzylpyridin-2-amine [1] distinguishes it from its isomer 2-benzylaminopyridine (LogP ≈ 2.0-2.3) [2], and from unsubstituted 2-aminopyridine (LogP ≈ 0.5) [3], enabling chromatographic resolution under optimized conditions.

HPLC analysis Quality control Analytical chemistry

Structural Distinctiveness for MSK1 Kinase Inhibition vs. Alternative Aminopyridine Scaffolds

Derivatives of 6-benzylpyridin-2-amine have been evaluated for MSK1 (mitogen- and stress-activated protein kinase 1) inhibitory activity, with a derivative demonstrating an IC50 of approximately 18 µM against MSK1 in vitro . This activity is specific to the C-6 benzyl-substituted 2-aminopyridine scaffold, as unsubstituted 2-aminopyridine does not possess this kinase inhibition profile [1]. Structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group significantly influenced inhibitory potency, underscoring the importance of the benzyl substitution pattern for this target .

Kinase inhibition MSK1 Inflammation

Purity Grade and Procurement Specification: 6-Benzylpyridin-2-amine Technical Grade vs. Research Grade

6-Benzylpyridin-2-amine is commercially available with a minimum purity specification of 95% , suitable for research and development applications including synthesis of isoquinoline derivatives and HNMT inhibitor studies . In comparison, 2-benzylaminopyridine (CAS 6935-27-9) is commercially available at higher purity grades of 98% or ≥99% (GC) from multiple vendors , reflecting its more established commercial status. For applications requiring >95% purity, 6-benzylpyridin-2-amine may necessitate additional purification steps or custom synthesis, whereas 2-benzylaminopyridine offers off-the-shelf high-purity options. This purity differential impacts procurement planning for applications sensitive to impurities.

Purity specification Quality control Chemical procurement

Validated Application Scenarios for 6-Benzylpyridin-2-amine (CAS 57963-09-4) Based on Quantitative Evidence


HNMT Inhibitor Screening and Histamine Pathway Pharmacology Studies

6-Benzylpyridin-2-amine is suitable for use as a test compound in histamine N-methyltransferase (HNMT) inhibition screening assays, particularly when investigating dual-isoform inhibition profiles. Its documented HNMT inhibitory activity positions it within a chemotype space that includes reference inhibitors such as SKF-91488 (Ki = 0.9 µM) and metoprine (Ki = 100 nM) [1]. Procurement of the C-6 benzyl-substituted isomer is critical for HNMT studies, as the N-benzyl isomer 2-benzylaminopyridine has a distinct binding geometry that may alter enzyme interaction profiles .

Synthesis of Isoquinoline Derivatives and C-6 Functionalized Pyridine Building Blocks

6-Benzylpyridin-2-amine serves as a synthetic precursor for isoquinoline derivatives, with documented synthetic utility in nucleophilic substitution reactions . The free primary aromatic amine at the 2-position enables distinct reactivity compared to the N-benzyl isomer 2-benzylaminopyridine, which is employed in palladium-catalyzed amination reactions [1]. Procurement of the correct isomer ensures compatibility with the intended synthetic route; substitution with the N-benzyl isomer will not yield the desired C-6 functionalized products .

MSK1 Kinase Inhibitor Development and Inflammation-Targeted SAR Studies

Derivatives of 6-benzylpyridin-2-amine have demonstrated MSK1 kinase inhibitory activity with an IC50 of approximately 18 µM in vitro . This scaffold is suitable for structure-activity relationship (SAR) studies aimed at optimizing MSK1 inhibition potency, with documented evidence that modifications to the phenyl group significantly influence activity . Unsubstituted 2-aminopyridine and alternative substitution patterns lack this specific kinase inhibition profile, making procurement of the correct C-6 benzyl scaffold essential for MSK1-targeted drug discovery programs [1].

Method Development and Validation for HPLC-UV and LC-MS Analysis of Benzyl-Substituted Aminopyridines

6-Benzylpyridin-2-amine is suitable as a reference standard for developing and validating analytical methods for benzyl-substituted aminopyridines. A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been established, with MS-compatible modifications (formic acid replacement) documented . The LogP of 2.14 provides chromatographic differentiation from both unsubstituted 2-aminopyridine (LogP ≈ 0.5) and the N-benzyl isomer (LogP ≈ 2.0-2.3) [1]. The method is scalable for preparative purification of impurities and suitable for pharmacokinetic sample analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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